![molecular formula C15H16F3NO B2774385 N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide CAS No. 2411270-42-1](/img/structure/B2774385.png)
N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide, commonly referred to as TPPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. TPPB is a selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the perception of pain and inflammation.
Wirkmechanismus
TPPB selectively inhibits N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide channels by binding to a specific site on the channel. This prevents the channel from opening in response to stimuli, leading to a reduction in pain perception. Additionally, TPPB has been shown to modulate the activity of other ion channels, including the transient receptor potential ankyrin 1 (TRPA1) channel, which is also involved in pain perception.
Biochemical and Physiological Effects:
TPPB has been shown to have a range of biochemical and physiological effects. In addition to its selective inhibition of N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide channels, TPPB has been shown to modulate the activity of other ion channels and receptors, including the cannabinoid receptor type 1 (CB1) and the G protein-coupled receptor 55 (GPR55). Additionally, TPPB has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TPPB is its selectivity for N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide channels, which allows for targeted inhibition of pain perception without affecting other ion channels or receptors. Additionally, TPPB has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. However, there are also some limitations to the use of TPPB in lab experiments. For example, TPPB has been shown to have off-target effects on some ion channels and receptors, which may limit its specificity in certain contexts.
Zukünftige Richtungen
There are many potential future directions for research on TPPB. One area of interest is the development of novel N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide inhibitors with improved selectivity and potency. Additionally, there is interest in exploring the therapeutic potential of TPPB in a range of disease states, including chronic pain, neuropathic pain, and inflammatory diseases. Finally, there is also interest in exploring the potential of TPPB as a tool for investigating the role of N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide channels in physiological and pathological processes.
Synthesemethoden
TPPB can be synthesized through a multistep process involving the reaction of 4-(trifluoromethyl)benzaldehyde with cyclopentanone, followed by the addition of prop-2-yn-1-amine. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
TPPB has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide channels are known to play a crucial role in the perception of pain, and TPPB has been shown to selectively inhibit these channels, leading to a reduction in pain perception. Additionally, TPPB has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO/c1-2-14(20)19-13-5-3-4-12(13)10-6-8-11(9-7-10)15(16,17)18/h2,6-9,12-13H,1,3-5H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZBWSCGRLQBQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC1C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.